molecular formula C6H8N4 B13329817 (S)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile

(S)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B13329817
M. Wt: 136.15 g/mol
InChI Key: BNTSULKRZJYHHR-YFKPBYRVSA-N
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Description

(S)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is a chemical compound with a unique structure that includes a pyrazole ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole with a suitable nitrile compound in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of catalysts and advanced purification techniques ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(S)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile: The enantiomer of the compound with different stereochemistry.

    4-Amino-1H-pyrazole: A simpler compound lacking the nitrile group.

    2-(4-Amino-1H-pyrazol-1-yl)ethanol: A related compound with an alcohol group instead of a nitrile group.

Uniqueness

(S)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is unique due to its specific stereochemistry and the presence of both an amino group and a nitrile group. This combination of functional groups allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

(2S)-2-(4-aminopyrazol-1-yl)propanenitrile

InChI

InChI=1S/C6H8N4/c1-5(2-7)10-4-6(8)3-9-10/h3-5H,8H2,1H3/t5-/m0/s1

InChI Key

BNTSULKRZJYHHR-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C#N)N1C=C(C=N1)N

Canonical SMILES

CC(C#N)N1C=C(C=N1)N

Origin of Product

United States

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